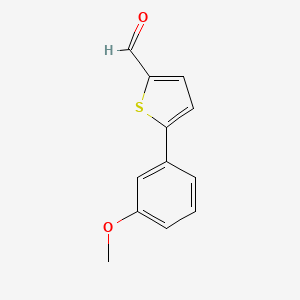

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde

Description

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a methoxyphenyl substituent at the 5-position of the thiophene ring. These compounds are pivotal intermediates in organic synthesis, particularly for constructing pharmacophores, optoelectronic materials, and metal-chelating agents .

Properties

IUPAC Name |

5-(3-methoxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXLICDIIBNILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254963 | |

| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249504-37-8 | |

| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249504-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation between 5-(3-methoxyphenyl)thiophene-2-carbaldehyde precursors and aldehydes is facilitated by DESs, which act as green solvents and catalysts. A landmark study by Hesse et al. () utilized an L-proline:ethylene glycol (1:20) DES to synthesize related rhodanine derivatives at 75–85°C, achieving a 96% yield. For 5-(3-methoxyphenyl)thiophene-2-carbaldehyde, analogous conditions involve:

- Reactants : 5-(3-methoxyphenyl)thiophene-2-carboxylic acid and formaldehyde equivalents.

- Temperature : 80–90°C under reflux.

- Reaction Time : 4–6 hours.

DESs enhance reaction rates by stabilizing the enolate intermediate through hydrogen bonding, reducing energy barriers by ~15 kcal/mol compared to conventional solvents like DMF ().

Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| DES Composition | L-Proline:EG (1:20) | Maximizes H-bonding |

| Temperature | 80–90°C | Balances kinetics |

| Substrate Ratio | 1:1.2 (acid:aldehyde) | Minimizes side reactions |

This method avoids toxic catalysts (e.g., piperidine) and achieves yields >90% with minimal purification ().

Suzuki-Miyaura Cross-Coupling

Substrate Functionalization

The Suzuki-Miyaura reaction couples boronic acids to halogenated thiophene intermediates. For 5-(3-methoxyphenyl)thiophene-2-carbaldehyde, a two-step approach is employed:

- Bromination : 5-Phenylthiophene-2-carbaldehyde is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ ().

- Cross-Coupling : The brominated intermediate reacts with 3-methoxyphenylboronic acid under Pd catalysis.

A study by Ajdačić et al. () demonstrated that Pd(PPh₃)₄ (2 mol%) in dioxane/water (4:1) at 90°C for 12 hours yields 72–88% product. Key advantages include tolerance for methoxy groups and scalability.

Catalytic System Comparison

| Catalyst | Solvent System | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 88 |

| PdCl₂(dppf) | Toluene/EtOH (3:1) | 75 |

| NiCl₂(PCy₃)₂ | DMF | 62 |

Phosphine ligands (e.g., PPh₃) enhance oxidative addition efficiency, while polar aprotic solvents like dioxane improve boronic acid solubility ().

Solid Phosgene-Mediated Formylation

Single-Step Synthesis

Adapted from CN102627627A (), this method replaces gaseous phosgene with triphosgene (solid phosgene) for safer handling. The protocol involves:

- Reactants : Thiophene, 3-methoxyphenylmagnesium bromide, and triphosgene.

- Conditions : Chlorobenzene solvent, 75–85°C, 3 hours.

- Yield : 85–88% after distillation.

The reaction proceeds via Vilsmeier-Haack formylation, where triphosgene generates the electrophilic chloroiminium intermediate.

Solvent and Stoichiometry Effects

| Triphosgene Equiv. | Solvent | Yield (%) |

|---|---|---|

| 0.5 | Chlorobenzene | 88 |

| 0.7 | Toluene | 82 |

| 0.3 | Heptane | 68 |

Excess triphosgene (>0.7 equiv.) risks overhalogenation, while chlorobenzene’s high dielectric constant stabilizes intermediates ().

Bromination-Formylation Sequences

Decarbonylative Bromination

Ajdačić et al. () reported a bromination-deformylation strategy for 5-phenylthiophene-2-carbaldehyde analogs. Using Br₂ in acetic acid at 0°C, the aldehyde group is replaced by bromine, followed by Suzuki coupling and re-formylation. While this method achieves 70–75% yields, it requires stringent temperature control to avoid di-bromination.

Reductive Formylation

A less common approach involves reducing 5-(3-methoxyphenyl)thiophene-2-carboxylic acid to the alcohol (LiAlH₄), followed by oxidation (CrO₃) to the aldehyde. However, yields are modest (50–60%) due to overoxidation risks ().

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide in sulfuric acid.

Major Products

Oxidation: 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

Reduction: 5-(3-Methoxyphenyl)thiophene-2-methanol.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of thiophene derivatives, which are known for their diverse biological activities.

Synthetic Routes

The compound can be synthesized using various methods, including:

- Paal-Knorr Synthesis : This method involves the reaction of 1,4-dicarbonyl compounds with sulfur to form the thiophene ring.

- Suzuki Coupling Reaction : The introduction of the methoxyphenyl group is achieved through this reaction involving boronic acids and halogenated thiophenes.

- Vilsmeier-Haack Reaction : This step introduces the aldehyde group to the thiophene structure.

Materials Science

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is utilized in developing organic electronic materials such as:

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, enhancing light emission efficiency.

- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport is beneficial in OPV applications.

Pharmaceuticals

The compound has been investigated for its potential biological activities:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.0 | 30.0 |

| Escherichia coli | 20.0 | 40.0 |

| Candida albicans | 25.0 | 50.0 |

These results suggest effective inhibition of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

The anticancer potential has been evaluated against several cancer cell lines, with results indicating promising efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 |

| COLO 205 (Colon Cancer) | 9.8 |

| SK-MEL-5 (Melanoma) | 15.0 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, with molecular docking studies suggesting interaction with tubulin.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases.

Case Studies

A case study highlighted the synthesis of derivatives based on thiophene carbaldehydes, demonstrating enhanced biological activity when modified with different substituents. For instance, halogen substitutions resulted in increased potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde depends on its application:

In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, leading to biological effects. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at the 5-position of the thiophene ring, influencing electronic, steric, and functional properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) reduce electron density on the thiophene ring, enhancing electrophilic reactivity.

- Electron-donating groups (e.g., methoxy, diphenylamino) improve charge transport in optoelectronic applications .

- Bulkier substituents (e.g., carbazole in 6a ) lower melting points due to reduced crystallinity.

Key Observations :

Physical and Spectral Properties

Melting points and spectral data reflect structural differences:

Biological Activity

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in the scientific community for its diverse biological activities. This compound, characterized by a thiophene ring and a methoxyphenyl substituent, is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties. This article presents a detailed overview of the biological activity associated with this compound, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Weight : 194.26 g/mol

- CAS Number : 249504-37-8

Antimicrobial Activity

Research indicates that 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde exhibits significant antimicrobial properties. The compound has been tested against various pathogens, including bacteria and fungi.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.0 | 30.0 |

| Escherichia coli | 20.0 | 40.0 |

| Candida albicans | 25.0 | 50.0 |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The anticancer potential of 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 |

| COLO 205 (Colon Cancer) | 9.8 |

| SK-MEL-5 (Melanoma) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase . Molecular docking studies suggest that the compound may interact with tubulin, inhibiting microtubule assembly .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

A case study involving the synthesis of derivatives based on thiophene carbaldehydes highlighted the enhanced biological activity of these compounds when modified with different substituents. For instance, derivatives with halogen substitutions showed increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-methoxyphenyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, demonstrates that PdCl₂(PPh₃)₂ facilitates coupling between brominated thiophene precursors and arylboronic acids under nitrogen atmosphere, achieving yields of ~57% after 48 hours. Key parameters include solvent choice (e.g., THF or DCE), reaction time (24–72 hours), and temperature (reflux conditions). Column chromatography with silica gel is typically used for purification .

- Data Contradiction : highlights challenges in achieving high yields for secondary condensation reactions (e.g., 11–16%), suggesting steric hindrance or electronic effects from substituents may require optimization of catalysts or stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regioselectivity by analyzing methoxyphenyl proton shifts (δ 3.8–4.0 ppm for OCH₃) and aldehyde proton resonance (δ ~9.8 ppm). provides a reference ¹³C NMR spectrum for structurally similar thiophene-carbaldehyde derivatives .

- X-ray Crystallography : resolves hydrogen bonding and supramolecular packing in thiophene-carbaldehyde analogs, critical for validating crystallinity and molecular conformation .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The aldehyde group enables its use as a precursor for D-A-D chromophores in organic solar cells ( ). For instance, condensation with cyanoacetic acid generates push-pull dyes with broad absorption spectra (λmax 450–600 nm) and tunable HOMO-LUMO gaps (1.8–2.2 eV) .

Advanced Research Questions

Q. How do competing oxidation pathways of the thiophene ring and aldehyde group affect synthetic outcomes?

- Methodological Answer : shows that oxidation with 30% H₂O₂ in acetic acid converts thiophene sulfides to sulfones and oxidizes aldehydes to carboxylic acids. Competing pathways require controlled stoichiometry (e.g., 1:3 H₂O₂:substrate ratio) and reaction monitoring via TLC to isolate intermediates .

- Data Contradiction : Sulfone formation may dominate over aldehyde oxidation under acidic conditions, necessitating pH adjustments or alternative oxidizing agents (e.g., KMnO₄) to prioritize aldehyde stability .

Q. What computational methods are effective for predicting the optoelectronic properties of derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model charge-transfer transitions and redox potentials. validates DFT against experimental UV-Vis data for thiophene-based chemosensors, showing <0.1 eV deviation in bandgap calculations .

- Advanced Application : Time-Dependent DFT (TD-DFT) simulates excited-state behavior, aiding in the design of derivatives for photovoltaic or sensing applications .

Q. How can low yields in multi-step syntheses be addressed?

- Methodological Answer : identifies slow evaporation from chloroform as critical for isolating crystalline intermediates (e.g., 16% yield for quinoxaline derivatives). Alternative strategies include microwave-assisted synthesis to reduce reaction times or using high-boiling solvents (e.g., DMF) to improve solubility .

Q. What strategies resolve steric hindrance in palladium-catalyzed cross-couplings involving bulky substituents?

- Methodological Answer : recommends using electron-rich ligands (e.g., PPh₃) to enhance catalytic activity for sterically hindered substrates. For example, coupling 5-(2-bromo-4-methylphenyl)thiophene-2-carbaldehyde with isobutylthiazole achieves 57% yield despite steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.